molecular formula C13H7Br2NO5 B3302735 3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid CAS No. 918945-88-7

3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid

Cat. No. B3302735
CAS RN: 918945-88-7
M. Wt: 417.01 g/mol
InChI Key: PAYHEBXPYBVVBI-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid, also known as DNBA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DNBA is a derivative of benzoic acid and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid is not well understood. However, it is believed that 3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid may inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds in the body.
Biochemical and Physiological Effects:
3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid has been shown to have a range of biochemical and physiological effects. For example, 3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells. 3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid has also been shown to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative damage to DNA and other cellular components.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid in lab experiments is its high solubility in water, which makes it easy to work with. However, 3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid has some limitations, including its potential toxicity and the need for careful handling and disposal.

Future Directions

There are many potential future directions for research on 3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid. For example, further studies could be conducted to better understand the mechanism of action of 3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid and its potential applications in the development of new drugs. Additionally, research could be conducted to explore the potential use of 3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid in other areas, such as environmental monitoring and disease diagnostics.
In conclusion, 3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid is a chemical compound that has gained attention in the scientific community for its potential applications in research. Although its mechanism of action is not well understood, 3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid has been shown to have a range of biochemical and physiological effects. Further research is needed to fully understand the potential of 3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid and its applications in various fields.

Scientific Research Applications

3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid has been used in various scientific research applications, including as a fluorescent probe for the detection of hydrogen peroxide and as a reagent for the detection of nitrite in biological samples. 3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid has also been used in the development of new drugs for the treatment of cancer and other diseases.

properties

IUPAC Name

3,5-dibromo-4-(4-nitrophenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Br2NO5/c14-10-5-7(13(17)18)6-11(15)12(10)21-9-3-1-8(2-4-9)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYHEBXPYBVVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2Br)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Br2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726406
Record name 3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid

CAS RN

918945-88-7
Record name 3,5-Dibromo-4-(4-nitrophenoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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